N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride
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Overview
Description
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The hydrochloride salt form of this compound is noted to enhance its stability and solubility, which could potentially improve its bioavailability .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The hydrochloride salt form of N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide enhances its stability and solubility, making it a valuable asset in the formulation of products that can withstand environmental challenges and deliver targeted efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Hydroxy Group Introduction: The hydroxy group is added through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.
Acetamide Formation: The acetamide moiety is formed by reacting the hydroxylated intermediate with acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the acetamide compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
- N-[2-hydroxy-5-(1,3-thiazol-4-yl)phenyl]acetamide
- N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide sulfate
Uniqueness
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride is unique due to its specific structural features, such as the presence of both a thiazole ring and a phenyl group, which contribute to its distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-7(15)13-10-5-9(3-4-12(10)16)11-6-17-8(2)14-11;/h3-6,16H,1-2H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUKFRAUOMWYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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